molecular formula C20H16FNO2S B11491352 7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11491352
M. Wt: 353.4 g/mol
InChI Key: JKIYGHDOZIKPIV-UHFFFAOYSA-N
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Description

7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a 3-fluorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the 3-fluorophenylmethoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thienopyridine core with the 3-fluorophenylmethoxy group sets it apart from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C20H16FNO2S

Molecular Weight

353.4 g/mol

IUPAC Name

7-[4-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16FNO2S/c21-15-3-1-2-13(10-15)12-24-16-6-4-14(5-7-16)17-11-19(23)22-18-8-9-25-20(17)18/h1-10,17H,11-12H2,(H,22,23)

InChI Key

JKIYGHDOZIKPIV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Origin of Product

United States

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